Ethyl 2-({[4-(4-methylphenyl)-1,3-thiazol-2-yl]carbamoyl}amino)acetate
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Overview
Description
Ethyl 2-({[4-(4-methylphenyl)-1,3-thiazol-2-yl]carbamoyl}amino)acetate is an organic compound with the CAS Number: 1330750-54-3 . It has a molecular weight of 320.39 . The IUPAC name for this compound is ethyl ((4-(p-tolyl)-1H-1lambda3-thiazol-2-yl)carbamoyl)glycinate .
Molecular Structure Analysis
The InChI code for this compound is 1S/C15H18N3O3S/c1-3-21-13(19)8-16-14(20)18-15-17-12(9-22-15)11-6-4-10(2)5-7-11/h4-7,9,22H,3,8H2,1-2H3,(H2,16,17,18,20) . This indicates the presence of a thiazole ring, a carbamoyl group, and an ethyl ester group in the molecule.It’s also known that thiazole, a component of this compound, is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes .
Scientific Research Applications
Synthesis and Chemical Reactions
Synthesis of Derivatives
Ethyl 2-({[4-(4-methylphenyl)-1,3-thiazol-2-yl]carbamoyl}amino)acetate is utilized in the synthesis of various derivatives like ethyl 1-amino-3-(substituted phenyl)-2-cyano-3H-benzo[4,5]thiazolo-[3,2-a] pyridine-4-carboxylate. These derivatives are formed by interaction with different arylidinemalononitrile derivatives and cyanoacrylate derivatives (Mohamed, 2014), (Mohamed, 2021).
Creation of Bioactive Compounds
It's involved in creating compounds with potential bioactivity. For instance, its derivatives have been used in molecular docking and glucosidase inhibition studies, revealing significant inhibition activities (Babar et al., 2017).
Pharmacological Applications
Some derivatives, like ethyl 2-[2-substituted-4-(thiophenyl) thiazolyl] acetates, have been screened for pharmacological activities such as anti-inflammatory, analgesic, and antioxidant activities (Attimarad et al., 2017).
Crystallographic Studies
- Structural Analysis: The crystal structure of related compounds, such as ethyl (2-amino-4-phenyl-5-thiazolyl)acetate, has been determined, providing valuable insights into their molecular configuration (DyaveGowda et al., 2002).
Synthesis of Anticancer Agents
- Anticancer Research: Derivatives of ethyl 2-({[4-(4-methylphenyl)-1,3-thiazol-2-yl]carbamoyl}amino)acetate have been explored for synthesizing anticancer agents like temozolomide, a notable chemotherapeutic drug (Wang et al., 1994).
Antibacterial and Antifungal Applications
- Antimicrobial Activities: Some derivatives exhibit significant antibacterial and antifungal activities, making them potential candidates for developing new antimicrobial agents (Karabasanagouda et al., 2008).
Mechanism of Action
Target of Action
Compounds with similar structures, such as indole derivatives, have been found to bind with high affinity to multiple receptors . These receptors play crucial roles in various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
Similar compounds have been shown to interact with their targets, leading to changes in cellular functions . For instance, indole derivatives have been reported to inhibit viral replication in the case of antiviral activity .
Biochemical Pathways
Compounds with similar structures have been associated with a variety of biological activities, suggesting that they may affect multiple biochemical pathways .
Result of Action
Similar compounds have been reported to exhibit a range of biological activities, including antiviral, anti-inflammatory, and anticancer effects .
properties
IUPAC Name |
ethyl 2-[[4-(4-methylphenyl)-1,3-thiazol-2-yl]carbamoylamino]acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N3O3S/c1-3-21-13(19)8-16-14(20)18-15-17-12(9-22-15)11-6-4-10(2)5-7-11/h4-7,9H,3,8H2,1-2H3,(H2,16,17,18,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IMWHSYPMDSWZHW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CNC(=O)NC1=NC(=CS1)C2=CC=C(C=C2)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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